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Compound of Interest

Compound Name: 1-Adamantaneethanol

Cat. No.: B128954

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Adamantaneethanol (CAS No. 6240-11-5), a key intermediate in various synthetic
applications, including drug development.[1][2] The unique cage-like structure of the
adamantane moiety imparts specific lipophilic and conformational properties, making its
derivatives of significant interest in medicinal chemistry. This document presents nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with
detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-Adamantaneethanol. It is
important to note that while direct spectral data for 1-Adamantaneethanol is available, detailed
peak lists are often found for the closely related and structurally similar compounds, 1-
Adamantylmethanol and 1-Adamantanol.[3][4][5][6] The data presented here is a composite
representation based on available information for 1-Adamantaneethanol and its close
structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 1-Adamantaneethanol (CDCls)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~3.70 t 2H -CH2-OH
~1.98 brs 3H Adamantane CH
~1.69 br s 6H Adamantane CH:
~1.55 t 2H Adamantane-CH2-
~1.51 brs 6H Adamantane CH:z
~1.25 S 1H -OH

Note: The chemical shifts for the adamantane cage protons are broad singlets due to complex
spin-spin coupling and are often not well-resolved. The values are based on data for
structurally similar adamantane derivatives.[3][6]

Table 2: 13C NMR Spectroscopic Data for 1-Adamantaneethanol (CDCIs)

Chemical Shift (d) ppm Assignment
~60.5 -CH2-OH

~40.5 Adamantane CH:
~37.0 Adamantane CH
~34.5 Adamantane C-CH:
~28.5 Adamantane CH

Note: The assignments are based on the analysis of spectra for 1-adamantane derivatives and
predictive models.[4][5][7]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1-Adamantaneethanol
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Wavenumber (cm~?) Intensity Assignment

3300 - 3400 Strong, Broad O-H stretch (alcohol)

2900 - 2930 Strong C-H stretch (adamantane CHz)
2850 Strong C-H stretch (adamantane CH)
1450 Medium CHz scissoring

1050 Strong C-O stretch (primary alcohol)

Note: The spectrum is characterized by a prominent broad absorption for the hydroxyl group
and strong absorptions corresponding to the C-H vibrations of the adamantane cage.[8][9][10]

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for 1-Adamantaneethanol (Electron lonization)

m/z Relative Intensity (%) Proposed Fragment
180 Moderate [M]* (Molecular lon)
162 Low [M - H20]*

135 High [Adamantyl cation]*
107 Moderate [CsHa1]*

93 High [C7Ho]*

79 High [CeH7]*

Note: The fragmentation pattern is dominated by the highly stable adamantyl cation at m/z 135.
The molecular ion peak is observable. The fragmentation of adamantane derivatives often
involves the loss of the substituent and subsequent rearrangements of the adamantane cage.
[11][12]

Experimental Protocols
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Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are generalized for standard instrumentation and may require optimization based on
the specific instrument and experimental conditions.

NMR Spectroscopy (*H and *3C)

e Sample Preparation:
o Accurately weigh 10-20 mg of 1-Adamantaneethanol.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCls)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.
e Instrument Parameters (*H NMR):
o Spectrometer: 400 MHz or higher field strength.
o Pulse Sequence: Standard single-pulse sequence.
o Acquisition Time: 2-4 seconds.
o Relaxation Delay: 1-5 seconds.
o Number of Scans: 16-64, depending on sample concentration.
o Spectral Width: 0-12 ppm.
o Temperature: 298 K.
e Instrument Parameters (33C NMR):
o Spectrometer: 100 MHz or higher (corresponding to the 'H frequency).
o Pulse Sequence: Proton-decoupled single-pulse sequence.

o Acquisition Time: 1-2 seconds.
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[e]

Relaxation Delay: 2-10 seconds (longer delay may be needed for quaternary carbons).

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

o

[¢]

Spectral Width: 0-220 ppm.

[¢]

Temperature: 298 K.

» Data Processing:

[¢]

Apply a Fourier transform to the Free Induction Decay (FID).

[e]

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both *H and 3C

o

spectra.

o

Integrate the peaks in the *H spectrum.

Infrared (IR) Spectroscopy

e Sample Preparation (Solid, KBr Pellet Method):

o Grind a small amount (1-2 mg) of 1-Adamantaneethanol with approximately 100-200 mg
of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place the mixture into a pellet press die.

o Apply pressure (typically 8-10 tons) for several minutes to form a transparent or
translucent pellet.

e Instrument Parameters:
o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
o Scan Range: 4000-400 cm~2.

o Resolution: 4 cm™1.
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o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

o Background: A background spectrum of the empty sample compartment or a pure KBr
pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

e Sample Introduction:

o Introduce a small amount of 1-Adamantaneethanol into the mass spectrometer via a
direct insertion probe or by gas chromatography (GC-MS).

o For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl
acetate) and inject it into the GC.

e Instrument Parameters (Electron lonization - El):

o lonization Mode: Electron lonization (El).

[¢]

Electron Energy: 70 eV.

[e]

lon Source Temperature: 200-250 °C.

o

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

[¢]

Scan Range: m/z 40-400.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic analysis of an
organic compound like 1-Adamantaneethanol, from sample preparation to data interpretation
and structure confirmation.
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Spectroscopic Analysis Workflow for 1-Adamantaneethanol

Sample Preparation

1-Adamantaneethanol Sample

Dissolve in CDCI3 with TMS Prepare KBr Pellet Prepare for GC-MS or Direct Probe

I
Data Acquisition

\4 \4

Acquire 1H & 13C NMR Spectra Acquire IR Spectrum Acquire Mass Spectrum

Data Analysis ‘;L Interpretation

Y Y
Process & Analyze NMR Data Analyze IR Data Analyze MS Data
(Chemical Shift, Coupling, Integration) (Functional Group Identification) (Molecular lon, Fragmentation Pattern)

Structure ‘;Iucidation

Combine Spectroscopic Data

Confirm Structure of 1-Adamantaneethanol

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://wap.guidechem.com/encyclopedia/1-adamantaneethanol-dic14177.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9152728.htm
https://www.chemicalbook.com/SpectrumEN_770-71-8_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_768-95-6_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_770-71-8_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_768-95-6_1HNMR.htm
https://kbfi.ee/pehk/1971/OMR%201971%20-%20Pehk%20-%2013C%20NMR%20spectra%20of%20adamantane%20der%20(1).pdf
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.chemicalbook.com/SpectrumEN_768-95-6_IR1.htm
https://webspectra.chem.ucla.edu/irtable.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=C768956&Mask=200
https://nopr.niscpr.res.in/bitstream/123456789/6451/1/IJCB%2045B%285%29%201234-1241.pdf
https://www.benchchem.com/product/b128954#spectroscopic-data-of-1-adamantaneethanol-nmr-ir-mass
https://www.benchchem.com/product/b128954#spectroscopic-data-of-1-adamantaneethanol-nmr-ir-mass
https://www.benchchem.com/product/b128954#spectroscopic-data-of-1-adamantaneethanol-nmr-ir-mass
https://www.benchchem.com/product/b128954#spectroscopic-data-of-1-adamantaneethanol-nmr-ir-mass
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b128954?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
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